2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Catalog No.
S688275
CAS No.
133562-36-4
M.F
C9H10F3NO
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

CAS Number

133562-36-4

Product Name

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

IUPAC Name

2-amino-1-[2-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2

InChI Key

MQEFMQWFYUHRQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, a β-amino alcohol, features a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C9H10F3NC_9H_{10}F_3N, with a molecular weight of approximately 201.18 g/mol. This compound is notable for its unique trifluoromethyl substitution, which enhances lipophilicity and biological activity. The presence of the amino and hydroxyl groups makes it a versatile building block in organic synthesis.

  • Medicinal Chemistry

    The presence of the amine and alcohol functional groups suggests potential for this molecule to interact with biological systems. Researchers might investigate its activity against specific enzymes or receptors, aiming to develop new therapeutic agents []. The trifluoromethyl group can also influence the molecule's properties, such as metabolic stability and binding affinity [].

  • Organic Synthesis

    This compound can serve as a building block for the synthesis of more complex molecules with desired properties. The combination of the amine and alcohol functionalities allows for further chemical transformations, potentially leading to novel drug candidates or functional materials [].

  • Material Science

    The aromatic ring and functional groups in 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol could be useful for designing new materials with specific properties. For instance, the molecule might be explored for applications in catalysis or the development of functional polymers [].

, primarily due to its functional groups:

  • Reduction Reactions: It can be synthesized from corresponding nitro or carbonyl precursors through reduction methods, such as using lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The amino group can undergo alkylation or acylation reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are essential for developing derivatives with enhanced properties for specific applications.

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol exhibits significant biological activities:

  • Antimicrobial Properties: Studies have indicated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in antibiotic development.
  • Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic uses in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of fatty acid amide hydrolase, which is implicated in pain and inflammation pathways .

Several synthesis methods have been reported for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol:

  • From Trifluoromethyl Ketones: A common approach involves the reaction of trifluoromethyl ketones with nitromethane followed by reduction to yield the desired amino alcohol .
  • Multienzyme Pathways: Biocatalytic methods utilizing enzymes can convert l-phenylalanine into enantiomerically pure 1,2-amino alcohols, including this compound .
  • Hydrogenation of Nitro Compounds: Nitro derivatives can be reduced using hydrogenation techniques to yield the corresponding amino alcohols.

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory conditions.
  • Organometallic Chemistry: The compound acts as a ligand in organometallic complexes, facilitating various catalytic processes .
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal and mechanical characteristics.

Interaction studies reveal that 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol can interact with various biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit enzymes like fatty acid amide hydrolase, impacting pain signaling pathways .
  • Receptor Binding: Its structural features allow it to bind to specific receptors, influencing pharmacological activity.

These interactions are crucial for understanding its potential therapeutic effects and guiding future drug design.

Several compounds share structural similarities with 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanolSimilar trifluoromethyl substitutionDifferent position of trifluoromethyl group
3-Amino-1-(4-fluorophenyl)ethanolFluorine instead of trifluoromethylLess lipophilic than the trifluoromethyl variant
4-Amino-1-(2-chlorophenyl)ethanolChlorine substitutionDifferent halogen affects biological activity
2-Amino-1-(4-methylphenyl)ethanolMethyl substitutionLacks fluorinated groups affecting reactivity

The presence of the trifluoromethyl group significantly enhances its lipophilicity and biological activity compared to other similar compounds.

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Dates

Last modified: 08-15-2023

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